Bienvenue dans la boutique en ligne BenchChem!

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CNS drug design physicochemical profiling fluorine medicinal chemistry

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 185255-80-5) is a fluorinated indole derivative bearing a 1,2,3,6-tetrahydropyridine moiety at the indole 3-position. It has a molecular formula of C₁₃H₁₃FN₂ and a molecular weight of 216.25 g/mol.

Molecular Formula C13H13FN2
Molecular Weight 216.25 g/mol
CAS No. 185255-80-5
Cat. No. B188632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS185255-80-5
Molecular FormulaC13H13FN2
Molecular Weight216.25 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CNC3=C2C(=CC=C3)F
InChIInChI=1S/C13H13FN2/c14-11-2-1-3-12-13(11)10(8-16-12)9-4-6-15-7-5-9/h1-4,8,15-16H,5-7H2
InChIKeyQINBIWHOHAQHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 185255-80-5): Core Identity and Physicochemical Baseline for Procurement Evaluation


4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 185255-80-5) is a fluorinated indole derivative bearing a 1,2,3,6-tetrahydropyridine moiety at the indole 3-position. It has a molecular formula of C₁₃H₁₃FN₂ and a molecular weight of 216.25 g/mol [1]. The compound is classified within the tetrahydropyridinylindole pharmacophore family, a scaffold extensively investigated for CNS-targeted drug discovery due to its engagement with serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT) [2]. Commercially, it is available from multiple suppliers at purities of 95% and 98% .

Why 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Cannot Be Interchanged with 5-Fluoro or Non-Halogenated Analogs for CNS-Targeted SAR Programs


Simple substitution of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 65347-55-9) or its 5-fluoro isomer for the 4-fluoro variant is not equivalent in structure-activity relationship (SAR) studies. The position of the fluorine substituent on the indole ring fundamentally alters both electronic distribution and steric presentation to biological targets. In the tetrahydropyridinylindole class, halogen substitution at the 5-position (e.g., 5-fluoro, 5-chloro) has been extensively characterized as a critical determinant of 5-HT₆ receptor agonist potency, with 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD386088) achieving IC₅₀ = 7.4 nM in ³H-LSD binding and EC₅₀ = 1.0 nM in cAMP functional assays [1]. In contrast, the 4-fluoro substitution pattern alters the hydrogen-bonding environment of the indole NH and introduces distinct metabolic stability profiles through electronic withdrawal at the 4-position, potentially shifting receptor subtype selectivity away from 5-HT₆ dominance toward alternative CNS targets [2]. The unprotected NH on the tetrahydropyridine ring further enables divergent N-functionalization (alkylation, sulfonylation, arylation) that cannot be replicated by N-methylated or N-Boc-protected analogs commonly supplied as alternatives.

Quantitative Differentiation Evidence for 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole vs. Closest Analogs: A Procurement-Focused Comparison


Physicochemical Differentiation: 4-Fluoro Substitution Reduces Lipophilicity vs. Non-Halogenated Parent, Shifting CNS Drug-Likeness Parameters

The 4-fluoro substituent imparts measurably distinct physicochemical properties compared to the non-fluorinated parent compound 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 65347-55-9). The target compound has a computed XLogP3-AA of 1.9, whereas the non-fluorinated parent has a reported LogP of ~2.07 [1][2]. This ~0.17 log unit reduction in lipophilicity is consistent with the electron-withdrawing effect of the 4-fluoro group and is relevant for CNS drug-likeness, where optimal LogP values typically fall between 2–3.5 [3]. Additionally, the 4-fluoro compound has a molecular weight of 216.25 Da vs. 198.26 Da for the non-fluorinated parent, representing an 18 Da increase that adds one heavy atom without exceeding typical fragment-based drug discovery limits.

CNS drug design physicochemical profiling fluorine medicinal chemistry

Electronic Effect of 4-Fluoro Substitution: Distinct Indole NH Acidity and Hydrogen-Bonding Capacity vs. 5-Fluoro and Non-Halogenated Analogs

The 4-fluoro substituent exerts a distinct through-bond inductive effect on the indole NH compared to 5-fluoro substitution. In the 4-position, fluorine is ortho to the indole 3-position and peri to the indole NH, creating a unique electrostatic environment that influences hydrogen-bond donor capacity. XLogP3-AA of the 4-fluoro compound is 1.9 [1], and hydrogen bond donor count is 2 (indole NH + tetrahydropyridine NH) [1]. This compares to the 5-fluoro isomer, which positions the fluorine para to the tetrahydropyridine linkage and meta to the indole NH, resulting in a distinct dipole vector and different interaction potential with receptor binding pockets. SAR studies on the tetrahydropyridinylindole class have demonstrated that halogen position is a critical determinant of receptor subtype selectivity: 5-position halogenation (F, Cl, Br) drives 5-HT₆ agonism with nanomolar potency (e.g., 5-chloro-2-methyl analog IC₅₀ = 7.4 nM, EC₅₀ = 1.0 nM at 5-HT₆) [2], whereas the 4-position substitution pattern remains comparatively underexplored, presenting an opportunity for novel intellectual property generation.

molecular recognition fluorine substitution effects indole NH acidity

Dual NH Functionality Enables Divergent Derivatization: 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole vs. N-Methyl-Locked Analogs

Unlike the commonly encountered N-methyl-tetrahydropyridine analogs (e.g., 5-fluoro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, CHEMBL27025, Ki = 68 nM at 5-HT₁A) [1], the target compound retains an unprotected secondary amine on both the indole (N1–H) and the tetrahydropyridine ring, providing two independent sites for chemical diversification. This is substantially demonstrated in Patent ES2291024T3, where 4-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)indole is further elaborated via N1-sulfonylation to generate 5-HT₆ receptor antagonists [2]. Specifically, 1-(4-t-butylphenylsulfonyl)-4-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)indole is a representative compound in this series [2]. The target compound (with both NH groups free) can undergo sequential or orthogonal functionalization—first at the tetrahydropyridine nitrogen, then at the indole nitrogen (or vice versa)—yielding libraries inaccessible from pre-alkylated analogs.

synthetic intermediate parallel medicinal chemistry scaffold diversification

Documented Utility in 5-HT₆ Antagonist Patent Series: Competitive Positioning vs. 5-Halo-2-methyl-5-HT₆ Agonist Chemotype

The 4-fluoro-tetrahydropyridinylindole scaffold is explicitly claimed within the Markush structures of ES2291024T3 (Wyeth), which describes 5-HT₆ receptor antagonists for CNS indications [1]. Within this patent, 4-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)indole is a key intermediate for N1-sulfonylated 5-HT₆ antagonists. The closely related 5-fluoro analog with N1-sulfonylation (4-[5-fluoro-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-indole-1-sulfonyl]-phenylamine, CHEMBL179277) demonstrates potent 5-HT₆ binding (Ki = 1 nM) and functional antagonism (IC₅₀ = 9.7 nM in cAMP assay) at cloned human 5-HT₆ receptors expressed in HeLa cells [2]. This contrasts with the 5-chloro-2-methyl series (EMD386088), which acts as a 5-HT₆ full agonist (EC₅₀ = 1.0 nM) [3], representing a fundamentally different pharmacology. The 4-fluoro substitution position thus anchors an antagonist-preferring chemotype distinct from the agonist-preferring 5-halo-2-methyl chemotype.

5-HT₆ receptor CNS patent landscape antagonist vs. agonist chemotype

Recommended Research and Industrial Application Scenarios for 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Based on Quantitative Differentiation Evidence


CNS Lead Generation Programs Targeting 5-HT₆ Antagonism for Cognitive Disorders

The 4-fluoro-tetrahydropyridinylindole scaffold is documented in patent ES2291024T3 as a precursor to N1-sulfonylated 5-HT₆ receptor antagonists [1]. Programs pursuing 5-HT₆ antagonism for cognitive enhancement in Alzheimer's disease or schizophrenia should select this 4-fluoro intermediate over the 5-chloro-2-methyl agonist chemotype (EMD386088 series, EC₅₀ = 1.0 nM at 5-HT₆) [2], as the 4-fluoro scaffold aligns with the antagonist pharmacological mechanism associated with procognitive efficacy. The dual-NH functionality further allows parallel optimization of both the tetrahydropyridine N-substituent and indole N1-sulfonamide to balance potency, selectivity, and ADME properties.

Divergent Library Synthesis for Serotonergic and Dopaminergic Polypharmacology

The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold has demonstrated affinity across multiple CNS targets including 5-HT₁A, 5-HT₂A, 5-HT₆, D₂, and SERT [1][2]. The 4-fluoro substitution provides a distinct electronic profile (XLogP3-AA = 1.9 vs. ~2.07 for the non-fluorinated parent) [3][4] that may shift polypharmacological balance away from previously characterized chemotypes. Programs synthesizing multifunctional ligands for antipsychotic or antidepressant indications should procure the 4-fluoro variant as a key diversification scaffold, leveraging both free NH groups for sequential functionalization to generate libraries that cannot be accessed from N-methylated or 5-substituted-only analogs.

Fluorine-19 NMR Probe Development for Receptor Binding and Metabolic Studies

With a single fluorine atom at the indole 4-position (¹⁹F NMR reference: C₆H₅F standard), this compound is suitable as a ¹⁹F NMR probe for studying ligand-receptor interactions, metabolic fate, and protein binding in drug discovery. The 4-fluoro position, being closer to the indole NH and the point of attachment to the tetrahydropyridine, reports on a different chemical environment than the more commonly used 5-fluoro or 6-fluoro indole probes [1]. This positional difference is valuable for NMR-based fragment screening campaigns where chemical shift perturbation patterns are used to map binding orientations.

Custom Synthesis Starting Material for N1-Arylsulfonyl-4-fluoro-3-(1-substituted-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Libraries

As demonstrated in ES2291024T3, the 4-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)indole core is elaborated via N1-sulfonylation with diverse aryl sulfonyl chlorides to generate potent 5-HT₆ antagonists [1]. Researchers requiring systematic SAR exploration at both the indole N1 and tetrahydropyridine N-positions should procure the unsubstituted (dual NH) 4-fluoro compound rather than pre-alkylated or pre-protected analogs, as this maximizes synthetic flexibility for alkylation, acylation, sulfonylation, or reductive amination at either nitrogen. The commercial availability at 95–98% purity from multiple vendors [2][3] supports reliable procurement for multi-step library synthesis without the need for in-house purification of the starting scaffold.

Quote Request

Request a Quote for 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.